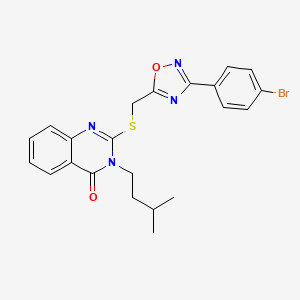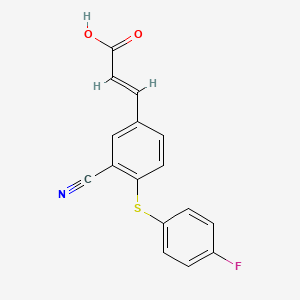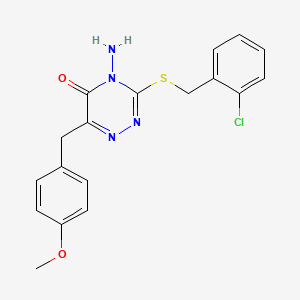
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The bromophenyl group could be introduced using a bromination reaction, the oxadiazole ring could be formed using a cyclization reaction, and the thioether linkage could be formed using a nucleophilic substitution reaction. The quinazolinone moiety could be formed using a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugation of the benzene ring, while the oxadiazole ring would also be planar due to the presence of two nitrogen atoms and one oxygen atom in a five-membered ring. The thioether linkage would likely have a tetrahedral geometry, and the quinazolinone moiety would likely be planar due to the conjugation of the carbonyl group and the nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, the oxadiazole ring could undergo electrophilic aromatic substitution reactions, and the thioether linkage could undergo oxidation reactions. The quinazolinone moiety could potentially undergo a variety of reactions including nucleophilic addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature due to the presence of several strong intermolecular forces including hydrogen bonding and dipole-dipole interactions. It would likely be soluble in organic solvents due to the presence of several nonpolar groups .Applications De Recherche Scientifique
Antimicrobial Activity
- Several compounds closely related to the chemical have been synthesized and evaluated for their antimicrobial activity. For instance, Kaneria et al. (2016) synthesized novel derivatives that were effective against various bacterial and fungal strains (Kaneria et al., 2016).
- Gul et al. (2017) also synthesized a series of compounds with notable antimicrobial activity, highlighting the potential of such chemicals in combating microbial infections (Gul et al., 2017).
- Similarly, Sirgamalla and Boda (2019) found that derivatives of the compound demonstrated significant antibacterial and antifungal properties, suggesting its utility in this field (Sirgamalla & Boda, 2019).
Synthesis and Characterization
- The process of synthesizing and characterizing similar compounds has been a focus of several studies. Kamble et al. (2007) and Kozhevnikov et al. (1982) have contributed to understanding the synthesis process and properties of these compounds, which is crucial for their application in scientific research (Kamble et al., 2007); (Kozhevnikov et al., 1982).
Biological Applications
- The derivatives of this compound have been studied for various biological activities. Dewangan et al. (2016) explored the analgesic and anti-inflammatory activities of related compounds, demonstrating their potential in medical applications (Dewangan et al., 2016).
- Additionally, Rajanarendar et al. (2006) synthesized derivatives that may hold significance in the development of new pharmacological agents (Rajanarendar et al., 2006).
Thermo-Physical Properties
- The thermo-physical properties of such derivatives have also been a subject of study, as seen in the research by Godhani et al. (2013). Understanding these properties is essential for their application in various scientific fields (Godhani et al., 2013).
Orientations Futures
The compound could potentially be studied for its biological activity given its complex structure and the presence of several functional groups that are common in biologically active compounds. It could potentially be tested for activity against a variety of biological targets, and it could potentially be modified to improve its activity or reduce its toxicity .
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHINLXHIBZWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2454438.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)

![8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2454441.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)
![7-(furan-2-ylmethyl)-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2454446.png)
![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)